molecular formula C4H8N2O3S B12864095 2-Oxopyrrolidine-1-sulfonamide

2-Oxopyrrolidine-1-sulfonamide

Cat. No.: B12864095
M. Wt: 164.19 g/mol
InChI Key: XXFVIFGIOJRCOF-UHFFFAOYSA-N
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Description

2-Oxopyrrolidine-1-sulfonamide is a chemical compound with the molecular formula C4H8N2O3S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxopyrrolidine-1-sulfonamide typically involves the reaction of pyrrolidine derivatives with sulfonyl chlorides under basic conditions . One common method includes the use of primary or secondary amines reacting with sulfonyl chlorides in the presence of organic or inorganic bases . The reaction conditions often involve solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Oxopyrrolidine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new sulfonamide derivatives.

Mechanism of Action

The mechanism of action of 2-Oxopyrrolidine-1-sulfonamide involves its interaction with specific molecular targets in biological systems. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various therapeutic effects, such as antimicrobial or anticancer activities . The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxopyrrolidine-1-sulfonamide is unique due to its combination of a pyrrolidine ring and a sulfonamide group. This structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the sulfonamide group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic processes .

Properties

Molecular Formula

C4H8N2O3S

Molecular Weight

164.19 g/mol

IUPAC Name

2-oxopyrrolidine-1-sulfonamide

InChI

InChI=1S/C4H8N2O3S/c5-10(8,9)6-3-1-2-4(6)7/h1-3H2,(H2,5,8,9)

InChI Key

XXFVIFGIOJRCOF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)S(=O)(=O)N

Origin of Product

United States

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